molecular formula C7H10ClNO3 B8181458 (S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride

(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride

Cat. No.: B8181458
M. Wt: 191.61 g/mol
InChI Key: OWQPNOKUHDOIBK-JEDNCBNOSA-N
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Description

(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields racemic 2-amino-3-(heteroaryl)propanoic acids, which can then be resolved to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The use of environmentally friendly reagents and conditions is emphasized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

Major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted furan compounds.

Scientific Research Applications

(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)propanoic acid
  • 2-Amino-3-(furan-2-yl)propanoic acid
  • Furfurylamine

Uniqueness

(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a furan ring. This combination of features makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3S)-3-amino-3-(furan-2-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQPNOKUHDOIBK-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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